

# Combining Ricorfotide Vedotin with Other Chemotherapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |  |
|----------------------|---------------------|-----------|--|--|--|
| Compound Name:       | Ricorfotide Vedotin |           |  |  |  |
| Cat. No.:            | B15603417           | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Ricorfotide vedotin** (CBP-1008) is a first-in-class, bispecific peptide-drug conjugate (PDC) that delivers the cytotoxic agent monomethyl auristatin E (MMAE) to tumor cells expressing Folate Receptor  $\alpha$  (FR $\alpha$ ) and Transient Receptor Potential Vanilloid 6 (TRPV6).[1][2][3][4][5] Clinical trials have demonstrated its potential as a monotherapy, particularly in platinum-resistant ovarian cancer.[1][6][7] While the manufacturer, Coherent Biopharma, has indicated that future research will explore combinations with other chemotherapies and targeted agents, publicly available data from preclinical or clinical studies on such combinations are not yet available.[8]

This document provides a comprehensive overview of the current knowledge on **ricorfotide vedotin** and presents hypothetical, yet detailed, preclinical protocols for investigating its combination with standard-of-care chemotherapies. These protocols are intended to serve as a foundational framework for researchers aiming to explore the synergistic potential and safety profile of such combination regimens.

# Ricorfotide Vedotin (CBP-1008): Mechanism of Action and Monotherapy Data



**Ricorfotide vedotin** is designed to target cancer cells overexpressing both FRα and TRPV6. [1][3][4] Upon binding to these receptors, the PDC is internalized, and the MMAE payload is released, leading to microtubule disruption, cell cycle arrest, and apoptosis.[2][3][5]

# **Signaling Pathway of Ricorfotide Vedotin**





Click to download full resolution via product page

Caption: Mechanism of action of ricorfotide vedotin.



# Clinical Efficacy of Ricorfotide Vedotin Monotherapy in Ovarian Cancer

Clinical trial data for **ricorfotide vedotin** as a monotherapy has shown promising antitumor activity, particularly in patients with platinum-resistant ovarian cancer. The following table summarizes key efficacy data from a Phase I study.[6][9]

| Patient Cohort                                                | Dosage                | Objective<br>Response<br>Rate (ORR) | Disease<br>Control Rate<br>(DCR) | Prior Lines of<br>Paclitaxel<br>Treatment |
|---------------------------------------------------------------|-----------------------|-------------------------------------|----------------------------------|-------------------------------------------|
| Ovarian Cancer                                                | 0.15 mg/kg            | 48.3%                               | 82.8%                            | 1-2                                       |
| Platinum-<br>Resistant Clear<br>Cell Ovarian<br>Cancer (OCCC) | 0.15 or 0.17<br>mg/kg | 31.3%                               | 62.5%                            | Not specified                             |

Data from ASCO 2024 presentation of the first-in-human Phase I study of CBP-1008.[6][9]

# Hypothetical Protocols for Preclinical Combination Studies

The following protocols are designed as a starting point for investigating the combination of **ricorfotide vedotin** with other chemotherapeutic agents in a preclinical setting. These are general frameworks that should be adapted to the specific research questions and experimental models.

### **In Vitro Synergy Assessment**

Objective: To determine the synergistic, additive, or antagonistic effects of combining **ricorfotide vedotin** with other chemotherapies (e.g., carboplatin, paclitaxel) in ovarian cancer cell lines.

#### Materials:

• FRα and TRPV6 positive ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3)



#### · Ricorfotide vedotin

- Chemotherapeutic agents (e.g., carboplatin, paclitaxel)
- Cell culture reagents
- Cell viability assay (e.g., MTT, CellTiter-Glo)
- CompuSyn software or similar for synergy analysis

#### Protocol:

- Cell Seeding: Plate ovarian cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Drug Preparation: Prepare serial dilutions of ricorfotide vedotin and the chemotherapeutic agent(s) of interest.
- Treatment: Treat cells with:
  - Ricorfotide vedotin alone
  - Chemotherapeutic agent alone
  - Combinations of ricorfotide vedotin and the chemotherapeutic agent at various concentration ratios.
  - o Include vehicle-treated control wells.
- Incubation: Incubate the treated cells for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).
- Viability Assessment: Measure cell viability using a suitable assay.
- Data Analysis:
  - Calculate the IC50 values for each drug alone.



- Use the Chou-Talalay method (CompuSyn software) to determine the Combination Index (CI), where:
  - CI < 1 indicates synergy
  - CI = 1 indicates an additive effect
  - CI > 1 indicates antagonism

## **Experimental Workflow for In Vitro Synergy Assessment**



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ASCO American Society of Clinical Oncology [asco.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. coherentbio.com [coherentbio.com]
- 4. ascopubs.org [ascopubs.org]
- 5. kuickresearch.com [kuickresearch.com]
- 6. ASCO 2024 Highlights: Research findings of CBP-1008 and CBP-1018 once again attract global attention CBP [coherentbio.com]
- 7. Coherent Biopharma Receives China CDE Clearance to Advance CBP-1008 (Ricorfotide Vedotin, Rico-V) into Phase III Clinical Trial for Epithelial Platinum-Resistant Ovarian Cancer (PROC) - BioSpace [biospace.com]
- 8. Clinical Trials CBP [coherentbio.com]
- 9. coherentbio.com [coherentbio.com]
- To cite this document: BenchChem. [Combining Ricorfotide Vedotin with Other Chemotherapies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603417#combining-ricorfotide-vedotin-with-other-chemotherapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com